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Compound of Interest

Compound Name: Decyl alcohol-1-14C

Cat. No.: B133854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of decyl alcohol

(1-decanol), a straight-chain fatty alcohol with significant applications in the fragrance,

chemical, and pharmaceutical industries. This document details its presence in various natural

sources, outlines methodologies for its extraction and quantification, and describes its

biosynthetic pathways.

Natural Distribution of Decyl Alcohol
Decyl alcohol is found in a variety of natural sources, including plants, microorganisms, and

insects. While not typically present in high concentrations, its contribution to the chemical

profile of these organisms is significant.

Occurrence in the Plant Kingdom
Decyl alcohol is a volatile organic compound contributing to the aroma of many plants. It is a

constituent of numerous essential oils and is found in various parts of the plant, including

flowers, fruits, and seeds.

Citrus Fruits: Decyl alcohol has been identified as a minor component in the essential oils of

citrus fruits, such as sweet orange (Citrus sinensis). Its concentration can vary depending on

the cultivar and the extraction method used.[1][2]
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Ambrette Seeds: The seeds of the ambrette plant (Abelmoschus moschatus) are a notable

source of decyl alcohol. The essential oil extracted from these seeds contains decyl alcohol,

contributing to its characteristic musky aroma.

Apples: As a volatile compound, decyl alcohol is present in the aroma profile of apples

(Malus domestica).[3] Its concentration can differ among various apple cultivars.

Raspberries: Decyl alcohol has also been identified in the complex mixture of volatile

compounds that constitute the characteristic aroma of raspberries (Rubus idaeus).[4][5]

Microbial Production
Certain microorganisms are capable of producing decyl alcohol. This has led to research into

engineered microbial systems for the industrial production of this valuable chemical.

Escherichia coli: Wild-type E. coli has been shown to naturally produce small amounts of 1-

decanol.[6][7] Metabolic engineering strategies have been successfully employed to

significantly enhance the production of 1-decanol in E. coli, demonstrating the potential for

microbial fermentation as a sustainable production method.[8]

Role in the Animal Kingdom
In insects, decyl alcohol can function as a pheromone, a chemical substance used for

communication.

Insect Pheromones: Fatty alcohols, including decyl alcohol, are components of sex

pheromones in some moth species. These pheromones play a crucial role in mating

behavior.

Quantitative Data on Decyl Alcohol Occurrence
The concentration of decyl alcohol in natural sources can vary significantly. The following table

summarizes available quantitative data.
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Natural Source
Scientific
Name

Part Analyzed
Concentration
of Decyl
Alcohol

Reference(s)

Ambrette Seed

Oil

Abelmoschus

moschatus

Seed Essential

Oil
0.60% [9]

Sweet Orange Citrus sinensis
Peel Essential

Oil

Trace amounts;

varies by cultivar
[1]

Apple Malus domestica Fruit Volatiles

Minor

component;

varies by cultivar

[3]

Raspberry Rubus idaeus Fruit Volatiles Minor component [4]

Escherichia coli

(Wild Type)
Escherichia coli Culture Broth

23.6 to 148

ng/mL
[6]

Escherichia coli

(Engineered)
Escherichia coli Culture Broth Up to 10.05 g/L [8]

Experimental Protocols
This section details the methodologies for the extraction, identification, and quantification of

decyl alcohol from natural sources.

Extraction of Decyl Alcohol from Plant Material
This method is suitable for the extraction of volatile compounds, including decyl alcohol, from

the peels of citrus fruits.[10][11][12][13]

Materials:

Fresh citrus peels (e.g., sweet orange)

Distilled water

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and

collection vessel)
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Heating mantle

Separatory funnel

Anhydrous sodium sulfate

Procedure:

Wash the citrus fruit thoroughly and peel it. The flavedo (the colored outer part of the peel)

contains the highest concentration of essential oils.

Cut the peels into small pieces to increase the surface area for extraction.

Place the prepared peels into the biomass flask of the steam distillation apparatus.

Add distilled water to the boiling flask and heat it to generate steam.

Pass the steam through the biomass flask. The steam will vaporize the volatile compounds

from the peels.

The steam and volatile compound mixture will then pass into the condenser, where it will be

cooled and condensed back into a liquid.

Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol

(aqueous phase).

Separate the essential oil layer using a separatory funnel.

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Store the essential oil in a sealed, dark glass vial at a low temperature.

This method is effective for extracting oils from seeds and is suitable for compounds that are

less volatile or present in a solid matrix.[14][15][16][17]

Materials:

Ambrette seeds, ground
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Hexane or ethanol (solvent)

Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and

condenser)

Heating mantle

Thimble (cellulose)

Rotary evaporator

Procedure:

Grind the ambrette seeds to a fine powder to increase the extraction efficiency.

Place the ground seed powder into a cellulose thimble.

Place the thimble inside the Soxhlet extractor.

Fill the round-bottom flask with the chosen solvent (hexane or ethanol).

Assemble the Soxhlet apparatus and connect it to a condenser and a heating mantle.

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where

it will condense and drip onto the sample in the thimble.

The solvent will fill the extractor and extract the soluble compounds from the seeds.

Once the extractor is full, the solvent containing the extracted oil will siphon back into the

round-bottom flask.

This process is repeated for several hours to ensure complete extraction.

After extraction, the solvent in the round-bottom flask, now containing the ambrette seed oil,

is concentrated using a rotary evaporator to remove the solvent.

The resulting concentrated oil can then be further analyzed.
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Analysis of Volatile Compounds from Apples
This is a solvent-free technique used for the extraction and pre-concentration of volatile and

semi-volatile organic compounds from the headspace of a sample.[18][19][20]

Materials:

Apple sample, cut into small pieces

SPME fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane -

DVB/CAR/PDMS coating)

Gas-tight vial with a septum

Heater-stirrer or water bath

GC-MS system

Procedure:

Cut a fresh apple into small, uniform pieces.

Place a known weight of the apple pieces into a gas-tight vial and seal it with a septum.

Equilibrate the vial at a specific temperature (e.g., 40°C) for a set period (e.g., 30 minutes) to

allow the volatile compounds to accumulate in the headspace.

Expose the SPME fiber to the headspace of the vial by piercing the septum. The volatile

compounds will adsorb onto the fiber coating.

Keep the fiber exposed for a defined extraction time (e.g., 30 minutes) while maintaining the

temperature.

After extraction, retract the fiber into the needle and immediately insert it into the injection

port of the GC-MS for thermal desorption and analysis.

Identification and Quantification by Gas
Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful analytical technique for separating, identifying, and quantifying the

components of a complex mixture.[21][22][23]

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound

analysis (e.g., DB-5ms or equivalent).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: A programmed temperature gradient is used to separate the

compounds based on their boiling points. A typical program might start at a low temperature

(e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

Mass Spectrometer: Operated in electron ionization (EI) mode.

Data Analysis: Identification of decyl alcohol is achieved by comparing its mass spectrum

and retention time with those of an authentic standard and by matching the mass spectrum

with a library database (e.g., NIST). Quantification is performed by creating a calibration

curve using standards of known concentrations and an internal standard.

Biosynthetic Pathways of Decyl Alcohol
The biosynthesis of decyl alcohol originates from the fatty acid synthesis pathway.

Biosynthesis in Escherichia coli (Engineered Pathway)
In engineered E. coli, 1-decanol can be produced via the reverse β-oxidation (rBOX) pathway.

This pathway essentially reverses the process of fatty acid degradation.

Acetyl-CoA Butyryl-CoAThiolase Hexanoyl-CoArBOX Cycle Octanoyl-CoArBOX Cycle Decanoyl-CoArBOX Cycle DecanalAcyl-CoA Reductase 1-DecanolAlcohol Dehydrogenase

Click to download full resolution via product page

Caption: Engineered pathway for 1-decanol biosynthesis in E. coli via reverse β-oxidation.
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Generalised Biosynthesis in Plants
In plants, fatty alcohols are synthesized from fatty acids, which are produced in the plastids.

The pathway involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein)

intermediate.

Acetyl-CoA

Malonyl-CoA

Acetyl-CoA Carboxylase

Fatty Acyl-ACP (C10)

Fatty Acid Synthase (FAS)

Decanoic Acid

Acyl-ACP Thioesterase

Decanoyl-CoA

Acyl-CoA Synthetase

1-Decanol

Fatty Acyl-CoA Reductase

Click to download full resolution via product page

Caption: Generalised pathway for 1-decanol biosynthesis in plants from fatty acid precursors.

Conclusion
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Decyl alcohol is a naturally occurring fatty alcohol found across different biological kingdoms,

from the aromatic components of plants to the metabolic products of microorganisms.

Understanding its natural distribution, developing robust methods for its extraction and

quantification, and elucidating its biosynthetic pathways are crucial for its sustainable

production and for harnessing its potential in various industrial applications. The methodologies

and data presented in this guide provide a solid foundation for researchers and professionals in

the fields of natural product chemistry, biotechnology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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